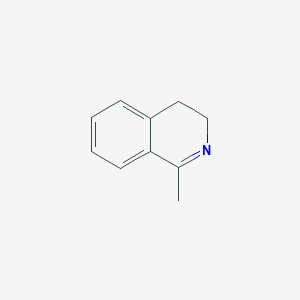

1-Methyl-3,4-dihydroisoquinoline

Description

Properties

IUPAC Name |

1-methyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZLDIIDMFCOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946947 | |

| Record name | 1-Methyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2412-58-0 | |

| Record name | 2412-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3,4-dihydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-3,4-dihydroisoquinoline: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3,4-dihydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key intermediate in the synthesis of various biologically active molecules, particularly tetrahydroisoquinolines (THIQs), it serves as a scaffold for compounds with potential therapeutic applications, including antidepressant and spasmolytic activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and spectroscopic data of this compound. Detailed experimental protocols for its synthesis via the Bischler-Napieralski reaction are presented, along with an exploration of its known biological activities and proposed mechanisms of action. This document aims to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the dihydroisoquinoline framework.

Chemical Structure and Identification

This compound is an aromatic heterocyclic organic compound. Its structure consists of a benzene ring fused to a dihydropyridine ring, with a methyl group substituted at the 1-position.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 1MeDIQ, 3,4-Dihydro-1-methylisoquinoline[1][2] |

| CAS Number | 2412-58-0[2] |

| Molecular Formula | C₁₀H₁₁N[1][2] |

| SMILES | CC1=NCCC2=CC=CC=C12[1] |

| InChI | InChI=1S/C10H11N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5H,6-7H2,1H3[1] |

Physicochemical Properties

This compound is typically a yellow oil at room temperature. Its hydrochloride salt is a solid.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 145.20 g/mol | [1] |

| Appearance | Yellow oil | [3] |

| Boiling Point | Not available | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Solubility | Soluble in organic solvents like chloroform (CDCl₃) | [3] |

Table 3: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClN | [4] |

| Molecular Weight | 181.66 g/mol | [4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.39 – 7.28 (m, 3H, Ar-H), 7.17 (d, J = 7.2 Hz, 1H, Ar-H), 3.79 – 3.68 (m, 2H, N-CH₂), 2.83 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.43 (s, 3H, CH₃) | [3] |

| ¹³C NMR | (101 MHz, CDCl₃) δ (ppm): 160.8, 135.1, 134.7, 132.8, 128.3, 126.5, 125.3, 47.4, 21.7, 18.4 | [3] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns are characteristic of the dihydroisoquinoline core. | [1] |

Synthesis

The most common and effective method for the synthesis of this compound is the Bischler-Napieralski reaction.[5][6][7] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.

Experimental Protocol: Bischler-Napieralski Synthesis

This protocol is adapted from established procedures for the synthesis of substituted 3,4-dihydroisoquinolines.

Objective: To synthesize this compound from N-(2-phenylethyl)acetamide.

Materials and Reagents:

-

N-(2-phenylethyl)acetamide

-

Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

-

Toluene (dry)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (Na₂SO₄) (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve N-(2-phenylethyl)acetamide in dry toluene.

-

Addition of Cyclizing Agent: Slowly add phosphorus oxychloride (or PPA) to the stirred solution at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Synthesis Workflow Diagram

Caption: Workflow for the Bischler-Napieralski synthesis of this compound.

Biological Activities and Mechanisms of Action

While this compound itself is primarily a synthetic intermediate, its reduced form, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ), and other dihydroisoquinoline analogs have shown notable biological activities.

Antidepressant-like Activity

The tetrahydro-analogs of this compound have demonstrated antidepressant-like effects in animal models. The proposed mechanism of action involves the modulation of monoaminergic systems. These compounds are believed to act as monoamine reuptake inhibitors, increasing the synaptic concentrations of norepinephrine and serotonin.[8][9][10][11]

Caption: Proposed mechanism of antidepressant action of THIQ analogs.

Spasmolytic Activity

Certain 1,3-disubstituted 3,4-dihydroisoquinoline derivatives have exhibited spasmolytic (antispasmodic) activity. This effect is thought to be myotropic, meaning it acts directly on the smooth muscle cells. The proposed mechanism involves the modulation of intracellular calcium ion (Ca²⁺) concentrations, which are crucial for muscle contraction.[12] By potentially blocking calcium channels or interfering with calcium release from intracellular stores, these compounds can induce smooth muscle relaxation.

Caption: Proposed mechanism of spasmolytic action of dihydroisoquinoline derivatives.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis via the Bischler-Napieralski reaction and its role as a precursor to biologically active tetrahydroisoquinolines underscore its importance. The antidepressant and spasmolytic activities observed in its derivatives highlight the therapeutic potential of the dihydroisoquinoline scaffold. Further research into the structure-activity relationships and specific molecular targets of these compounds is warranted to facilitate the development of novel and effective therapeutic agents. This guide provides a foundational repository of technical information to support such endeavors.

References

- 1. This compound | C10H11N | CID 231502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound — CF Plus Chemicals [cfplus.cz]

- 3. rsc.org [rsc.org]

- 4. This compound Hydrochloride | C10H12ClN | CID 2724663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]

- 12. journals.physiology.org [journals.physiology.org]

The Neuroprotective Potential of 1-Methyl-3,4-dihydroisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3,4-dihydroisoquinoline (1-MeDIQ) and its derivatives have emerged as a promising class of compounds with significant neuroprotective potential. This technical guide provides an in-depth overview of the current state of research, focusing on the quantitative analysis of their neuroprotective effects, the detailed experimental protocols used for their evaluation, and the complex signaling pathways through which they exert their therapeutic action. The multifaceted mechanism of these compounds, encompassing monoamine oxidase (MAO) inhibition, N-methyl-D-aspartate (NMDA) receptor antagonism, and the modulation of antioxidant pathways, positions them as compelling candidates for the development of novel treatments for a range of neurodegenerative disorders.

Introduction

Neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is oxidative stress and excitotoxicity, leading to neuronal cell death. 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), an endogenous amine found in the brain, has demonstrated neuroprotective properties.[1] This has spurred investigations into its derivatives, particularly 1-methyl-3,4-dihydroisoquinolines, to identify compounds with enhanced efficacy and favorable pharmacological profiles. This guide synthesizes the available data on these derivatives, offering a comprehensive resource for researchers in the field.

Quantitative Data on Neuroprotective Activity

The neuroprotective efficacy of this compound derivatives has been quantified in various in vitro and in vivo models. The following tables summarize key data from published studies, providing a comparative overview of their potency and effectiveness.

Table 1: In Vitro Neuroprotective and Neurotoxic Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) and Its Derivatives in SH-SY5Y Cells

| Compound | Substitution | Neurotoxicity (LD50, µM) | Neuroprotective Effect (against salsolinol-induced toxicity) |

| 1-MeTIQ | Unsubstituted | 1900 | Moderate |

| Derivative 1 | 5-OH | > 3000 | - |

| Derivative 2 | 7-OH | > 3000 | - |

| Derivative 3 | 8-OH | > 3000 | - |

| Derivative 4 | 5-OCH3 | 900 | - |

| Derivative 5 | 7-OCH3 | 1100 | - |

| Derivative 6 | 6,7-di-OH | > 3000 | More potent than 1-MeTIQ |

| Derivative 7 | 5,8-di-OH | > 3000 | Potent |

| Derivative 8 | 6,7-di-OCH3 | 1200 | - |

Data extracted from a study on the neuroprotective or neurotoxic activity of 1-MeTIQ and related compounds, which found that hydroxyl substitution generally decreased toxicity and increased neuroprotective efficacy.[2]

Table 2: In Vivo Neuroprotective Effects of N-Functionalized 1-MeTIQ Derivatives in an MPTP-Induced Parkinsonism Mouse Model

| Compound | Treatment | Striatal Dopamine Content (% of Control) | Nigral Tyrosine Hydroxylase-Positive Cells (% of Control) |

| Control | Vehicle | 100% | 100% |

| MPTP | MPTP | Significantly Reduced | Significantly Reduced |

| 1-MeTIQ | MPTP + 1-MeTIQ | No significant prevention of DA reduction | No significant prevention of TH+ cell loss |

| 1-Me-N-propyl-TIQ | MPTP + Derivative | No significant prevention of DA reduction | No significant prevention of TH+ cell loss |

| 1-Me-N-propenyl-TIQ | MPTP + Derivative | - | - |

| 1-Me-N-propargyl-TIQ | MPTP + Derivative | Significantly higher than MPTP group | Significantly higher than MPTP group |

| 1-Me-N-butynyl-TIQ | MPTP + Derivative | - | - |

Data from a study on the preventative effects of N-functionalized 1-MeTIQ derivatives, highlighting the enhanced neuroprotective effect of the N-propargyl group.[3][4]

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound derivatives are not attributed to a single mechanism but rather to a synergistic interplay of multiple signaling pathways.

Monoamine Oxidase (MAO) Inhibition

1-MeTIQ and its analogs are known to be reversible inhibitors of both MAO-A and MAO-B.[5] By inhibiting these enzymes, they prevent the breakdown of monoamine neurotransmitters like dopamine. This not only increases synaptic dopamine levels but also reduces the production of reactive oxygen species (ROS) and other neurotoxic byproducts of dopamine metabolism, such as hydrogen peroxide and aldehydes.[6][7]

MAO Inhibition Pathway

NMDA Receptor Antagonism

Overactivation of the N-methyl-D-aspartate (NMDA) receptor by the neurotransmitter glutamate leads to excessive calcium (Ca2+) influx, a primary trigger of excitotoxicity and neuronal cell death.[8] 1-MeTIQ has been shown to act as an uncompetitive NMDA receptor antagonist, thereby blocking this pathological Ca2+ overload and protecting neurons from glutamate-induced damage.[9]

NMDA Receptor Antagonism Pathway

Antioxidant and Nrf2 Pathway Activation

Beyond direct free radical scavenging, this compound derivatives may also exert neuroprotective effects by activating endogenous antioxidant defense mechanisms. A key regulator of this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[10]

Nrf2 Antioxidant Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the neuroprotective effects of the derivatives against a neurotoxin in a neuronal cell line, such as SH-SY5Y.

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of the this compound derivative for 2 hours.

-

Introduce the neurotoxin (e.g., 100 µM of salsolinol or another relevant toxin) to the wells and co-incubate for an additional 24 hours.

-

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

In Vivo MPTP-Induced Parkinsonism Model

This model is used to evaluate the neuroprotective effects of the derivatives in a mouse model of Parkinson's disease.

-

Animals: Use male C57BL/6 mice (8-10 weeks old).

-

Drug Administration:

-

Administer the this compound derivative (e.g., 20 mg/kg, intraperitoneally) 30 minutes before the first MPTP injection and then once daily for the duration of the experiment.

-

Induce parkinsonism by administering MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

-

-

Behavioral Testing (Rotarod Test):

-

Train the mice on an accelerating rotarod for three consecutive days before MPTP administration.

-

Test the motor coordination of the mice on the rotarod at specified time points after MPTP treatment (e.g., 1, 3, and 7 days). Record the latency to fall.

-

-

Tissue Collection and Analysis:

-

At the end of the experiment (e.g., day 7), euthanize the mice and dissect the striatum and substantia nigra.

-

HPLC Analysis: Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Immunohistochemistry: Section the substantia nigra and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons.

-

Measurement of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Culture and Treatment: Culture and treat neuronal cells in a 96-well black-walled plate as described in the cell viability assay.

-

Probe Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Data Analysis: Express the ROS levels as a percentage of the fluorescence in control cells.

General Experimental Workflow

Conclusion

This compound derivatives represent a promising avenue for the development of neuroprotective therapeutics. Their ability to simultaneously target multiple key pathways involved in neurodegeneration—MAO-induced oxidative stress, NMDA receptor-mediated excitotoxicity, and the endogenous antioxidant response—makes them particularly attractive candidates. The data presented in this guide highlight the potential for structural modifications, such as hydroxylation and N-propargylation, to enhance their neuroprotective efficacy. Further research, including more extensive structure-activity relationship studies and elucidation of the downstream signaling cascades, is warranted to fully realize the therapeutic potential of this versatile class of compounds. The detailed experimental protocols provided herein offer a standardized framework for future investigations in this exciting area of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 7. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural antioxidants for neuroinflammatory disorders and possible involvement of Nrf2 pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of 1-Methyl-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1-Methyl-3,4-dihydroisoquinoline (1-MeDIQ) within the central nervous system (CNS). Given the prevalence of research on its reduced form, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), this document will focus on the activities of 1MeTIQ, supported by evidence of the metabolic relationship between these two compounds. The guide will delve into the molecular targets, signaling pathways, and neurochemical effects of this endogenous compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and drug development purposes.

Introduction to this compound and its Tetrahydro- form

This compound (1-MeDIQ) is a member of the dihydroisoquinoline class of compounds. While direct research on 1-MeDIQ is limited, extensive studies have been conducted on its reduced, and likely biologically active, form, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). 1MeTIQ is an endogenous amine found in the mammalian brain, including in humans, monkeys, and rodents. It has garnered significant interest for its neuroprotective, antidepressant, and anti-addictive properties.

Evidence suggests that 1-MeDIQ can be considered a metabolic precursor or a related metabolite of 1MeTIQ. The Bischler-Napieralski reaction, a common method for synthesizing dihydroisoquinolines, is often followed by a reduction step to yield the corresponding tetrahydroisoquinoline. Furthermore, this compound has been identified as a metabolite of 1MeTIQ, suggesting a potential in vivo equilibrium between the two compounds[1]. Therefore, understanding the mechanism of action of 1MeTIQ is crucial for elucidating the potential neuropharmacological effects of 1-MeDIQ.

Core Mechanisms of Action in the Central Nervous System

1MeTIQ exhibits a multifaceted mechanism of action, engaging with several key neurotransmitter systems and cellular processes. Its neuroprotective and neuromodulatory effects are primarily attributed to its influence on monoaminergic and glutamatergic pathways, as well as its ability to mitigate oxidative stress.

Monoamine Oxidase (MAO) Inhibition

A primary and well-documented mechanism of 1MeTIQ is its reversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B)[2][3][4]. MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, 1MeTIQ increases the synaptic availability of these neurotransmitters, which is believed to underpin its antidepressant-like effects[2][5]. The S-enantiomer of 1MeTIQ appears to be a more potent inhibitor of MAO-dependent dopamine oxidation than the R-enantiomer[6].

Modulation of Monoaminergic Systems

Beyond MAO inhibition, 1MeTIQ directly influences the dynamics of dopaminergic, serotonergic, and noradrenergic systems.

-

Dopaminergic System: In vivo microdialysis studies have demonstrated that 1MeTIQ significantly increases the extracellular concentration of dopamine in the rat striatum[6]. It also elevates the levels of the extraneuronal dopamine metabolite 3-methoxytyramine (3-MT), indicating an increase in dopamine release[6]. This modulation of the dopaminergic system is a key aspect of its potential therapeutic effects in conditions like Parkinson's disease.

-

Serotonergic and Noradrenergic Systems: 1MeTIQ has been shown to restore depleted serotonin levels in various brain regions in animal models of neuropathic pain[7]. Its antidepressant-like activity is also linked to the activation of the noradrenergic system[2]. The antihyperalgesic and antiallodynic effects of 1MeTIQ are at least partially mediated through interactions with serotonergic and noradrenergic pathways[7].

NMDA Receptor Antagonism and Neuroprotection

1MeTIQ acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission[8]. This action is believed to be a cornerstone of its neuroprotective properties. By blocking the NMDA receptor, 1MeTIQ can prevent excitotoxicity, a process implicated in various neurodegenerative diseases. It has been shown to inhibit [3H]MK-801 binding to the NMDA receptor, confirming its interaction with this site[8]. This antagonistic effect, combined with its free-radical scavenging properties, contributes to its ability to protect neurons from toxins like rotenone and MPTP[4].

Free Radical Scavenging

1MeTIQ possesses intrinsic antioxidant properties, enabling it to scavenge free radicals[4]. This activity helps to reduce oxidative stress, a major contributor to neuronal damage in neurodegenerative disorders. The inhibition of MAO by 1MeTIQ also contributes to a reduction in the production of reactive oxygen species that are generated during the metabolism of monoamines[2].

Quantitative Data on Molecular Interactions

The following tables summarize the available quantitative data for the interaction of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its derivatives with key CNS targets. It is important to note that specific IC50 and Ki values for 1MeTIQ are not consistently reported across the literature. The data presented here is based on available information for closely related tetrahydroisoquinoline analogs to provide a comparative context.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Compound | Enzyme | IC50 | Species | Notes |

| 1MeTIQ | MAO-A/B | Moderate Inhibitor | Rat | Reversible and short-acting[3]. Specific IC50 values are not consistently reported. S-1MeTIQ is a stronger inhibitor of dopamine oxidation than R-1MeTIQ[6]. |

Table 2: Receptor Binding Affinities

| Compound/Analog | Receptor | Ki (nM) | Species | Notes |

| 2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole | Dopamine D2 | 167 | Human | A tetrahydroisoquinoline derivative[9]. |

| 2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole | Dopamine D3 | 8.7 | Human | A tetrahydroisoquinoline derivative[9]. |

| 2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole | Serotonin 5-HT1A | 10 | Human | A tetrahydroisoquinoline derivative[9]. |

| (S)-4e x HCl (an 8-methyl-1-aryl-THIQ derivative) | NMDA (PCP site) | 37.4 | Rat | Demonstrates high affinity for the NMDA receptor ion channel[7]. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 1MeTIQ's mechanism of action.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or p-tyramine)

-

Test compound (1MeTIQ) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well microplates

-

Fluorometer or spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

-

In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

-

Add the different concentrations of the test compound or reference inhibitor to the respective wells. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the MAO substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for Dopamine D2 Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing dopamine D2 receptors

-

Radioligand (e.g., [3H]Spiperone or [3H]Raclopride)

-

Test compound (1MeTIQ)

-

Non-specific binding determinant (e.g., haloperidol or sulpiride)

-

Binding buffer (e.g., Tris-HCl buffer with salts)

-

96-well filter plates (e.g., GF/B)

-

Scintillation cocktail and a liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, set up the following reaction mixtures in triplicate:

-

Total Binding: Cell membranes + radioligand + buffer.

-

Non-specific Binding: Cell membranes + radioligand + a high concentration of the non-specific binding determinant.

-

Competition Binding: Cell membranes + radioligand + varying concentrations of the test compound.

-

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis in the Rat Striatum

Objective: To measure the extracellular levels of dopamine and its metabolites in the striatum of freely moving rats following the administration of a test compound.

Materials:

-

Adult male rats (e.g., Sprague-Dawley or Wistar)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Test compound (1MeTIQ)

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula aimed at the striatum. Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

-

Post-treatment Collection: Continue to collect dialysate samples at the same intervals for several hours.

-

Sample Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 1MeTIQ and a typical experimental workflow.

Caption: Proposed mechanism of action of 1-MeDIQ/1MeTIQ in the CNS.

Caption: Experimental workflow for in vivo microdialysis.

Caption: Signaling pathway of MAO inhibition by 1-MeDIQ/1MeTIQ.

Conclusion and Future Directions

This compound, primarily through its active form 1-Methyl-1,2,3,4-tetrahydroisoquinoline, presents a complex and promising neuropharmacological profile. Its ability to inhibit MAO, modulate monoaminergic systems, and antagonize NMDA receptors provides a strong basis for its observed neuroprotective and antidepressant-like effects. The multi-target nature of this endogenous compound suggests its potential as a lead for the development of novel therapeutics for a range of CNS disorders, including neurodegenerative diseases and depression.

Future research should focus on several key areas:

-

Quantitative Pharmacokinetics and Pharmacodynamics: A more precise determination of the IC50 and Ki values of 1MeTIQ for its various targets is essential for a complete understanding of its potency and selectivity.

-

In Vivo Conversion: Further studies are needed to fully elucidate the in vivo metabolic relationship between 1-MeDIQ and 1MeTIQ, including the enzymes involved in their interconversion.

-

Stereospecific Effects: A deeper investigation into the distinct pharmacological profiles of the R- and S-enantiomers of 1MeTIQ will be crucial for optimizing its therapeutic potential.

-

Clinical Relevance: Ultimately, clinical trials will be necessary to translate the promising preclinical findings of 1MeTIQ into effective treatments for human diseases.

This technical guide has synthesized the current understanding of the mechanism of action of 1-MeDIQ/1MeTIQ, providing a foundation for continued research and development in this exciting area of neuropharmacology.

References

- 1. Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]

- 4. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Activity: A Technical Guide to the Structure-Activity Relationship of 1-Methyl-3,4-dihydroisoquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of this compound analogs, focusing on their synthesis, biological evaluation, and the impact of structural modifications on various pharmacological activities.

Synthetic Strategies: The Bischler-Napieralski Reaction

A cornerstone in the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. This acid-catalyzed intramolecular cyclization of a β-phenylethylamide is a versatile method for constructing the dihydroisoquinoline core.

General Synthetic Workflow

The synthesis typically begins with the acylation of a substituted phenethylamine to form the corresponding N-acyl derivative. This intermediate then undergoes cyclization, usually in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield the this compound analog.

Detailed Experimental Protocol: Synthesis of a this compound Analog

This protocol describes a general procedure for the synthesis of a this compound derivative via the Bischler-Napieralski reaction.

Materials:

-

Substituted β-phenylethylamine

-

Acetyl chloride or acetic anhydride

-

Pyridine (as solvent and base)

-

Phosphoryl chloride (POCl₃) or Phosphorus pentoxide (P₂O₅)

-

Dry toluene or acetonitrile

-

Sodium bicarbonate solution

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

N-Acetylation of β-phenylethylamine:

-

Dissolve the substituted β-phenylethylamine in pyridine.

-

Slowly add acetyl chloride or acetic anhydride to the solution while stirring, maintaining the temperature below 40°C.

-

Continue stirring at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-acetyl-β-phenylethylamide.

-

Purify the product by recrystallization or column chromatography if necessary.

-

-

Bischler-Napieralski Cyclization:

-

Dissolve the purified N-acetyl-β-phenylethylamide in dry toluene or acetonitrile.

-

Slowly add phosphoryl chloride (or phosphorus pentoxide) to the solution at 0°C with stirring.

-

After the addition, heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a suitable base (e.g., NaOH or Na₂CO₃) to pH 8-9.

-

Extract the product with an organic solvent like dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound analog by column chromatography on silica gel.

-

Biological Activities and Structure-Activity Relationships

This compound analogs exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and antitumor effects. The nature and position of substituents on the aromatic ring and at other positions of the dihydroisoquinoline core play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of this compound derivatives. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

Table 1: Antimicrobial Activity (MIC) of this compound Analogs

| Compound | R1 | R2 | R3 | R4 | Test Organism | MIC (µg/mL) | Reference |

| 1a | H | H | H | H | Staphylococcus aureus | >128 | [1] |

| 1b | 6-OCH₃ | 7-OCH₃ | H | H | Staphylococcus aureus | 64 | [1] |

| 1c | 6-Cl | 7-H | H | H | Staphylococcus aureus | 32 | [1] |

| 1d | 6-NO₂ | 7-H | H | H | Escherichia coli | >128 | [1] |

| 1e | 6-OCH₃ | 7-OCH₃ | 3-CH₃ | H | Candida albicans | 128 | [2] |

SAR Insights for Antimicrobial Activity:

-

Substitution on the Aromatic Ring: Electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -Cl) on the benzene ring (positions 6 and 7) can enhance antibacterial activity against Gram-positive bacteria like S. aureus compared to the unsubstituted analog.[1]

-

Lipophilicity: Increased lipophilicity, often achieved through halogen substitution, can lead to improved antimicrobial effects.

-

Gram-Negative vs. Gram-Positive Activity: Many analogs show greater potency against Gram-positive bacteria than Gram-negative bacteria, possibly due to differences in the cell wall structure.[1]

Anticonvulsant Activity

The 3,4-dihydroisoquinoline scaffold is present in compounds with known effects on the central nervous system. Anticonvulsant activity is often evaluated using animal models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.

Table 2: Anticonvulsant Activity of 3,4-Dihydroisoquinoline Analogs

| Compound | R1 | R2 | R3 | R4 | MES Test (ED₅₀ mg/kg) | PTZ Test (ED₅₀ mg/kg) | Reference |

| 2a | 6-OCH₃ | 7-OCH₃ | H | H | 85.2 | >100 | [3] |

| 2b | 6-OCH₃ | 7-OCH₃ | H | 1-(4-chlorophenyl) | 48.19 | 65.7 | [3] |

| 2c | 6-OCH₃ | 7-OCH₃ | H | 1-(4-fluorophenyl) | 52.3 | 71.4 | [3] |

| 2d | 6-OCH₃ | 7-OCH₃ | H | 1-(4-methoxyphenyl) | 63.31 | 82.1 | [3] |

| 2e | 6-OH | 7-OCH₃ | H | 1-phenyl | 75.9 | >100 | [3] |

SAR Insights for Anticonvulsant Activity:

-

Substitution at C1: The presence of an aryl group at the 1-position appears to be crucial for significant anticonvulsant activity.[3]

-

Substituents on the C1-Aryl Group: Electron-withdrawing groups like halogens (e.g., -Cl, -F) on the C1-phenyl ring can enhance potency in both MES and PTZ tests.[3]

-

Substitution on the Dihydroisoquinoline Ring: Methoxy groups at positions 6 and 7 are common in active analogs, suggesting their importance for interaction with biological targets.[3]

Antitumor Activity

The cytotoxic effects of this compound analogs against various cancer cell lines are a promising area of research. The half-maximal inhibitory concentration (IC₅₀) is used to quantify their potency.

Table 3: Antitumor Activity (IC₅₀) of this compound Analogs

| Compound | R1 | R2 | R3 | R4 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3a | H | H | H | H | MCF-7 (Breast) | >100 | [4] |

| 3b | 6-OCH₃ | 7-OCH₃ | H | H | MCF-7 (Breast) | 45.2 | [4] |

| 3c | 6-OCH₃ | 7-OCH₃ | H | 1-(3,4,5-trimethoxyphenyl) | MCF-7 (Breast) | 5.8 | [5] |

| 3d | 6-OCH₃ | 7-OCH₃ | H | 1-(4-hydroxyphenyl) | HeLa (Cervical) | 12.5 | [4] |

| 3e | 6-OCH₃ | 7-OCH₃ | H | 1-(4-methoxyphenyl) | A549 (Lung) | 8.7 | [5] |

SAR Insights for Antitumor Activity:

-

Substitution at C1: A substituted phenyl ring at the 1-position is a common feature of analogs with significant antitumor activity. The substitution pattern on this phenyl ring is critical.[5]

-

Trimethoxyphenyl Group: The presence of a 3,4,5-trimethoxyphenyl group at the 1-position often leads to potent cytotoxicity, a feature shared with known tubulin polymerization inhibitors like combretastatin A-4.[5]

-

Methoxy Groups on the Dihydroisoquinoline Ring: Methoxy groups at positions 6 and 7 generally contribute to enhanced antitumor activity.[4]

Experimental Protocols for Biological Evaluation

Standardized protocols are essential for the reliable assessment of the biological activities of newly synthesized compounds.

General Workflow for Biological Screening

A typical workflow for evaluating the pharmacological potential of novel this compound analogs involves a tiered approach, from initial screening to more in-depth mechanistic studies.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound analogs (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Sterile 96-well microtiter plates

-

This compound analogs (dissolved in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Add 50 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of a row.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Conclusion

The this compound scaffold represents a versatile template for the development of novel therapeutic agents with a broad spectrum of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can significantly impact its pharmacological profile. The synthetic and biological evaluation protocols provided offer a framework for the systematic exploration of new analogs. Future research in this area will likely focus on optimizing the potency and selectivity of these compounds, as well as elucidating their precise mechanisms of action, to pave the way for the development of new and effective drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Endogenous Enigma: A Technical Guide to the Discovery and History of Tetrahydroisoquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous tetrahydroisoquinolines (TIQs) represent a fascinating and complex class of neuromodulatory compounds. First discovered in the 1970s, these dopamine-derived alkaloids have been implicated in a range of physiological and pathological processes, most notably in the context of neurodegenerative disorders such as Parkinson's disease. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and analytical methodologies related to endogenous TIQs. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of these intriguing molecules. The guide includes a chronological overview of key research milestones, detailed experimental protocols for their detection and quantification, and a summary of their neurotoxic effects, complete with signaling pathway diagrams.

A Historical Perspective: The Unraveling of an Endogenous Story

The story of endogenous TIQs begins in the early 1970s, a period of burgeoning interest in the neurochemistry of the brain. The initial discovery was a serendipitous finding linked to the metabolism of L-DOPA, a cornerstone therapy for Parkinson's disease.

A Chronological Journey:

-

1911: The foundational chemical reaction for the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction , was first described by Amé Pictet and Theodor Spengler. This reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, would later prove to be the key to understanding the biosynthesis of endogenous TIQs.[1]

-

1973: The seminal discovery of endogenous TIQs was made by Merton Sandler and his colleagues. They identified tetrahydroisoquinoline alkaloids as in vivo metabolites of L-DOPA in the urine of Parkinson's disease patients.[2][3] This finding opened the door to the concept that the human body could produce its own complex, pharmacologically active alkaloids.

-

Late 1980s: The field gained significant momentum with the work of Toshiharu Nagatsu and his research group. They were among the first to identify 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines in the rat brain.[4] Their research further demonstrated that chronic administration of TIQ could induce parkinsonism in primates, providing a crucial link between these endogenous compounds and neurodegeneration.[5][6]

-

1990s and Beyond: Research in the subsequent decades has focused on elucidating the neurotoxic mechanisms of various TIQs, particularly the dopamine-derived salsolinol and its N-methylated metabolites. The structural similarity of some TIQs to the known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) fueled intense investigation into their potential role as endogenous parkinsonian agents.[5][7] This era also saw the development of more sensitive and specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling the precise quantification of these compounds in biological matrices.

Biosynthesis: The Pictet-Spengler Condensation in a Biological Context

The primary mechanism for the formation of endogenous TIQs is the non-enzymatic Pictet-Spengler condensation reaction.[1] This reaction occurs between a biogenic amine, most notably dopamine, and an aldehyde or α-keto acid.

The most well-studied example is the formation of salsolinol , which arises from the condensation of dopamine with acetaldehyde. Acetaldehyde can be of both endogenous and exogenous origin, with alcohol consumption being a significant contributor.

Similarly, other aldehydes and keto acids can react with dopamine to form a variety of TIQ derivatives. For instance, the condensation of dopamine with formaldehyde yields norsalsolinol.

Quantitative Analysis of Endogenous Tetrahydroisoquinolines

The accurate quantification of endogenous TIQs in biological matrices is crucial for understanding their physiological and pathological roles. Due to their low endogenous concentrations, highly sensitive analytical techniques are required.

Table 1: Concentrations of Salsolinol in Human Brain Tissue and Cerebrospinal Fluid (CSF)

| Biological Matrix | Patient Group | Salsolinol Concentration | Reference(s) |

| Substantia Nigra | Parkinson's Disease | Higher than controls | [1] |

| Substantia Nigra | Control | Up to 213.2 ng/g | [1] |

| Cerebrospinal Fluid (CSF) | Parkinson's Disease with Dementia | Significantly enhanced | [8] |

| Cerebrospinal Fluid (CSF) | Parkinson's Disease (de novo) | No significant difference from controls | [9] |

Table 2: Concentrations of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline (1-MeTIQ) in Human Brain Tissue

| Brain Region | Patient Group | 1-MeTIQ Concentration | Reference(s) |

| Caudate Nucleus | Parkinson's Disease | Data not consistently reported | |

| Brain (general) | Parkinson's Disease | Significantly lower than controls | [10] |

| Brain (general) | Control | Not specified | [10] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of endogenous TIQs from biological samples.

General Sample Preparation Workflow

Detailed Protocol for LC-MS/MS Analysis of Salsolinol in Cerebrospinal Fluid (CSF)

This protocol is a representative example and may require optimization for specific instrumentation and applications.

1. Sample Preparation (Protein Precipitation):

-

To 200 µL of CSF, add 600 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled salsolinol).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the analytes.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

-

MRM Transitions: Specific precursor-to-product ion transitions for salsolinol and the internal standard are monitored. For salsolinol (m/z 180.1), common transitions include 180.1 -> 162.1 and 180.1 -> 133.1.

-

Detailed Protocol for GC-MS Analysis of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline (1-MeTIQ) in Brain Tissue

This protocol is a representative example and may require optimization.

1. Sample Preparation (Homogenization, Extraction, and Derivatization):

-

Homogenization: Homogenize brain tissue in a suitable buffer (e.g., perchloric acid solution) on ice.

-

Extraction:

-

Centrifuge the homogenate to pellet proteins.

-

Adjust the pH of the supernatant to alkaline (pH 11-12) with a suitable base.

-

Perform liquid-liquid extraction with an organic solvent such as chloroform or ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a derivatization reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) to create volatile derivatives suitable for GC analysis.

-

Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatography (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Scan Type: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized 1-MeTIQ.

-

Neurotoxic Mechanisms of Endogenous Tetrahydroisoquinolines

A significant body of research has focused on the neurotoxic potential of certain endogenous TIQs, particularly in the context of dopaminergic neuron degeneration. The primary mechanisms implicated are oxidative stress and the induction of apoptosis.

Oxidative Stress

Catechol-containing TIQs, such as salsolinol and its derivatives, can undergo auto-oxidation or enzymatic oxidation to form reactive quinones and semiquinones.[11] This redox cycling can lead to the generation of reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals.[12][13] An overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, ultimately contributing to neuronal cell death.[14][15]

Apoptosis

Several studies have demonstrated that TIQs, particularly N-methyl-(R)-salsolinol, can induce apoptosis in dopaminergic neurons.[11][16] This programmed cell death is often initiated by mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[17] Cytochrome c then activates a cascade of caspases, with caspase-3 being a key executioner caspase that leads to the cleavage of cellular proteins and DNA fragmentation, culminating in apoptotic cell death.[16][18]

Conclusion and Future Directions

The discovery of endogenous tetrahydroisoquinolines has profoundly impacted our understanding of neurochemistry and the potential for the human body to synthesize its own neuroactive and potentially neurotoxic compounds. From their initial identification as metabolites of L-DOPA to their current status as putative players in the pathogenesis of Parkinson's disease, the journey of TIQ research has been one of continuous discovery.

While significant progress has been made, several key questions remain. The precise enzymatic regulation of TIQ biosynthesis in vivo is not fully understood. Further elucidation of the specific signaling pathways modulated by different TIQs will be crucial for developing targeted therapeutic strategies. The development of even more sensitive and high-throughput analytical methods will be essential for large-scale clinical studies to validate the utility of TIQs as biomarkers for neurodegenerative diseases.

This technical guide serves as a foundation for researchers and drug development professionals to build upon as we continue to unravel the complexities of these endogenous enigmas and their role in human health and disease.

References

- 1. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroisoquinoline alkaloids: in vivo metabolites of L-dopa in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 4. Tetrahydroisoquinoline and 1-methyl-tetrahydroisoquinoline as novel endogenous amines in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parkinsonism produced by tetrahydroisoquinoline (TIQ) or the analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Presence of tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in parkinsonian and normal human brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increase in salsolinol level in the cerebrospinal fluid of parkinsonian patients is related to dementia: advantage of a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. R- and S-salsolinol are not increased in cerebrospinal fluid of Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of 1-methyl-1,2,3,4-tetrahydroisoquinoline in mouse brain after treatment with haloperidol by gas chromatography-selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salsolinol, a dopamine-derived tetrahydroisoquinoline, induces cell death by causing oxidative stress in dopaminergic SH-SY5Y cells, and the said effect is attenuated by metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Generation of reactive oxygen species accounts for cytotoxicity of an endogenous dopaminergic neurotoxin, (R)-N-methylsalsolinol, to differentiated dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mechanisms of oxidative DNA damage and apoptosis induced by norsalsolinol, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tetrahydropapaveroline, a dopamine-derived isoquinoline alkaloid, undergoes oxidation: implications for DNA damage and neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, is mediated by activation of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Methyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-3,4-dihydroisoquinoline, a key intermediate in the development of various pharmaceuticals. The synthesis is achieved through the Bischler-Napieralski reaction, a robust and widely used method for the construction of the dihydroisoquinoline scaffold. This guide outlines the reaction mechanism, optimized experimental conditions, and purification strategies, presenting quantitative data in a clear, tabular format for easy reference. Visual diagrams are included to illustrate the reaction pathway and experimental workflow, ensuring clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

The 3,4-dihydroisoquinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The Bischler-Napieralski reaction is a powerful acid-catalyzed intramolecular cyclization of a β-arylethylamide to afford a 3,4-dihydroisoquinoline.[1][2] This method is particularly valuable for the synthesis of 1-substituted derivatives, such as this compound, which serve as versatile building blocks in the synthesis of more complex isoquinoline alkaloids and therapeutic agents. This document details a reliable protocol for the synthesis of this compound from the readily available starting material, N-acetyl-2-phenylethylamine.

Reaction and Mechanism

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[3] The reaction is initiated by the activation of the amide carbonyl group of N-acetyl-2-phenylethylamine with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). This activation facilitates the cyclization of the β-phenylethyl group onto the newly formed electrophilic center. Subsequent dehydration and rearomatization lead to the formation of the this compound product.

There are two generally accepted mechanistic pathways, one involving a nitrilium ion intermediate and the other proceeding through a dichlorophosphoryl imine-ester intermediate when POCl₃ is used as the dehydrating agent. The prevailing mechanism is often dependent on the specific reaction conditions.[3]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Bischler-Napieralski reaction.

Synthesis of N-acetyl-2-phenylethylamine (Starting Material)

While N-acetyl-2-phenylethylamine is commercially available, it can also be readily synthesized from 2-phenylethylamine and acetic anhydride.

Materials:

-

2-Phenylethylamine

-

Acetic anhydride

-

Pyridine (optional, as a base and solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-phenylethylamine in pyridine or an inert solvent like diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-2-phenylethylamine as a white solid.

Bischler-Napieralski Cyclization: Synthesis of this compound

Materials:

-

N-acetyl-2-phenylethylamine

-

Phosphorus pentoxide (P₂O₅)

-

Toluene (dry)

-

Dichloromethane

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-acetyl-2-phenylethylamine (1.0 eq).

-

Add dry toluene to dissolve the starting material.

-

Carefully add phosphorus pentoxide (P₂O₅) (1.5 - 2.0 eq) portion-wise to the stirred solution. The addition is exothermic.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding ice-cold water.

-

Make the aqueous layer basic (pH > 9) by the addition of a saturated sodium carbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a yellow oil.[4]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | N-acetyl-2-phenylethylamine |

| Dehydrating Agent | Phosphorus pentoxide (P₂O₅) |

| Solvent | Toluene |

| Reaction Temperature | Reflux (~110 °C) |

| Reaction Time | 2 - 4 hours |

| Product | This compound |

| CAS Number | 2412-58-0 |

| Appearance | Yellow oil |

| Reported Yield | 70% |

| Purification Method | Silica gel column chromatography |

Mandatory Visualizations

Bischler-Napieralski Reaction Pathway

Caption: Reaction pathway for the Bischler-Napieralski synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The Bischler-Napieralski reaction is a highly effective method for the synthesis of this compound. The protocol outlined in this document provides a reproducible and high-yielding procedure suitable for both academic research and industrial drug development settings. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving optimal results. The synthesized this compound can be utilized as a key intermediate for the construction of a diverse range of biologically active molecules.

References

Application Notes and Protocols for the Pictet-Spengler Synthesis of 1-Methyl-Tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental and widely utilized method in organic synthesis for the construction of tetrahydroisoquinoline and β-carboline ring systems.[1] First reported by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] The resulting tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous amine that has garnered significant interest for its neuroprotective and antidepressant-like properties.[2] Its synthesis via the Pictet-Spengler reaction provides a straightforward and efficient route to this valuable compound, making it a key target for researchers in neuroscience and drug development. These application notes provide detailed protocols for the synthesis and characterization of 1-methyl-tetrahydroisoquinoline.

Reaction Mechanism and Workflow

The Pictet-Spengler synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline proceeds through the reaction of 2-phenylethan-1-amine with acetaldehyde under acidic conditions. The generally accepted mechanism involves the formation of a Schiff base intermediate, which is then protonated to form an electrophilic iminium ion. This intermediate subsequently undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.[3]

Caption: Reaction mechanism for the Pictet-Spengler synthesis.

The overall experimental workflow for the synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline can be summarized as follows:

Caption: Experimental workflow for 1-methyl-tetrahydroisoquinoline synthesis.

Experimental Protocols

Protocol 1: Classical Pictet-Spengler Synthesis

This protocol is adapted from the classical approach to the Pictet-Spengler reaction.

Materials:

-

2-Phenylethan-1-amine

-

Acetaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-phenylethan-1-amine (1.0 eq) in a minimal amount of water and concentrated hydrochloric acid (e.g., 1.2 eq).

-

Addition of Acetaldehyde: Slowly add acetaldehyde (1.1 eq) to the reaction mixture with stirring.

-

Reaction: Heat the mixture to reflux for a specified period (typically several hours, reaction progress can be monitored by TLC).

-